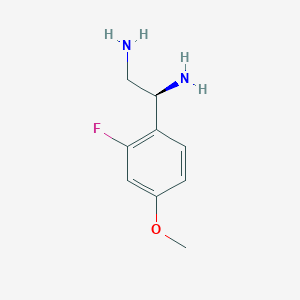
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is an organic compound that features a fluorine and methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and ethylenediamine.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry
Industrially, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethanol: Similar structure but with an alcohol group instead of diamine.
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine: Similar structure but with a single amine group.
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diol: Similar structure but with two hydroxyl groups.
Uniqueness
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, along with the ethane-1,2-diamine moiety. This combination of functional groups imparts specific chemical and biological properties that can be leveraged in various applications.
Biological Activity
(1S)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine, with the CAS number 1212901-99-9, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃FN₂O
- Molecular Weight : 184.21 g/mol
- Appearance : Typically appears as a solid compound in laboratory settings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific studies suggest that modifications in the amine group significantly influence its potency against bacterial strains.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. For instance, a study demonstrated that derivatives of similar structures showed significant inhibition against Helicobacter pylori, a common gastric pathogen. The potency was linked to structural modifications at the amine α-carbon, suggesting that fluorination and methoxy substitution enhance activity .
| Compound | Activity Against H. pylori | IC₅₀ (µM) |
|---|---|---|
| This compound | Moderate | TBD |
| Methylated derivative | High | 0.010 |
| Unsubstituted variant | Low | 0.023 |
Cytotoxicity
In addition to antimicrobial effects, the cytotoxicity profile of this compound has been evaluated in various cancer cell lines. Preliminary results indicate that certain structural modifications can lead to enhanced cytotoxic effects against specific cancer types, although comprehensive data on this compound specifically remain limited.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives aimed at improving the pharmacological profile of compounds related to this compound. The study focused on the correlation between molecular structure and biological activity:
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
InChI Key |
ZQLHJHILMLAQAY-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H](CN)N)F |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















